molecular formula C44H44Cl2N12O2 B600987 Losartan Impurity B CAS No. 1159977-48-6

Losartan Impurity B

Katalognummer: B600987
CAS-Nummer: 1159977-48-6
Molekulargewicht: 843.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Losartan alpha-Butyl-losartan Aldehyde Adduct involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Losartan alpha-Butyl-losartan Aldehyde Adduct undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Quality Control in Pharmaceutical Manufacturing

Monitoring Impurity Levels
Losartan Impurity B is crucial for monitoring and controlling impurity levels in losartan formulations. Regulatory bodies, including the International Council for Harmonisation (ICH), emphasize the need for accurate identification and quantification of impurities to ensure drug safety and efficacy. High-performance liquid chromatography (HPLC) is commonly employed to analyze impurity levels, providing sensitive detection methods that comply with regulatory standards .

Case Study: HPLC Analysis
A study demonstrated the simultaneous determination of losartan potassium and its related impurities, including this compound, using a validated HPLC method. The method achieved recoveries ranging from 99.15% to 100.49%, indicating its robustness for routine quality control .

Regulatory Compliance

ICH Guidelines
The ICH guidelines require that all pharmaceutical products undergo rigorous testing for impurities. This compound's identification is essential for compliance with these regulations, particularly in ensuring that the impurity levels remain within acceptable limits defined by health authorities like the FDA .

Impact on Drug Approval
Failure to adequately control impurities can lead to significant delays in drug approval or even market withdrawal. For instance, a robust method developed for quantifying nitrosamine impurities in losartan formulations highlighted the importance of monitoring such contaminants to meet regulatory requirements .

Research and Development

Impurity Profiling
Research into this compound contributes to a broader understanding of drug metabolism and stability. By studying its formation during synthesis, researchers can optimize manufacturing processes to minimize impurity levels. This profiling aids in developing improved formulations with enhanced therapeutic effects .

Analytical Techniques
Advanced analytical techniques like tandem mass spectrometry coupled with HPLC are increasingly used to identify and quantify losartan impurities, including this compound. These methods allow for detailed metabolic studies that are vital in drug development phases .

Clinical Implications

Patient Safety
The presence of impurities like this compound can potentially lead to adverse effects in patients. Therefore, understanding its pharmacological impact is crucial for patient safety. Clinical studies have shown that controlling impurity levels can reduce risks associated with drug therapy .

Data Table: Summary of Analytical Methods for this compound

Method Sensitivity Application Reference
High-Performance Liquid Chromatography (HPLC)HighRoutine quality control
Tandem Mass Spectrometry (MS/MS)Very HighMetabolite identification and quantification
Ultra-Performance Liquid Chromatography (UPLC)Ultra HighDetection of nitrosamine impurities

Wirkmechanismus

The mechanism of action of Losartan alpha-Butyl-losartan Aldehyde Adduct is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its parent compound, Losartan, is known to act as an angiotensin II receptor antagonist. Losartan blocks the binding of angiotensin II to the AT1 receptor, thereby reducing vasoconstriction and lowering blood pressure .

Vergleich Mit ähnlichen Verbindungen

Losartan alpha-Butyl-losartan Aldehyde Adduct can be compared with other similar compounds, such as:

The uniqueness of Losartan alpha-Butyl-losartan Aldehyde Adduct lies in its specific chemical structure and the role it plays as an impurity in Losartan formulations. This compound provides valuable insights into the stability and degradation of Losartan, making it an essential tool in pharmaceutical research and quality control .

Biologische Aktivität

Losartan, an angiotensin II receptor blocker (ARB), is primarily used for managing hypertension and certain cardiovascular conditions. However, the presence of impurities, particularly Losartan Impurity B, has raised concerns regarding its biological activity and safety profile. This article delves into the biological activity of this compound, presenting findings from various studies, case reports, and data tables.

1. Overview of this compound

This compound is identified as the potassium salt of 5-(4'-methyl-1,1'-biphenyl-2-yl)-2H-tetrazole. It is formed during the synthesis of losartan and can be detected in trace amounts in pharmaceutical formulations. Understanding its biological activity is crucial due to its potential effects on drug efficacy and safety.

2. Biological Activity and Mechanism

Losartan and its impurities interact with the renin-angiotensin system (RAS), primarily by blocking the AT1 receptor, which mediates various physiological responses such as vasoconstriction and aldosterone secretion. The active metabolite of losartan exhibits a higher affinity for the AT1 receptor compared to other receptors, thus influencing blood pressure regulation and fluid balance .

Table 1: Comparison of Biological Activity

CompoundMechanism of ActionAffinity for AT1 ReceptorClinical Effects
LosartanSelective AT1 receptor antagonistHighLowers blood pressure
This compoundPotentially similar to losartanUnknownUnknown; requires further study

3. Case Studies and Clinical Findings

Several studies have highlighted the implications of losartan and its impurities on liver function and overall safety:

  • A recent case report detailed a 54-year-old male who experienced severe hepatotoxicity attributed to losartan use. Upon discontinuation, liver function improved significantly, indicating a potential adverse effect related to either losartan or its impurities .
  • Another study investigated the effects of losartan on keloid management, suggesting that while losartan may inhibit inflammation through AT1 receptor blockade, the role of impurities like Impurity B remains unclear .

4. Safety Concerns and Regulatory Actions

The detection of nitrosamine impurities in losartan formulations has led to recalls and increased scrutiny from regulatory bodies. For instance, recent recalls involved products containing N-nitroso-N-methyl-4-aminobutyric acid (NMBA), which raised concerns about potential carcinogenic effects . While this compound has not been directly linked to similar issues, its presence necessitates thorough evaluation.

Table 2: Summary of Safety Findings

Study/ReportFindingsImplications
Case Report (2023)Severe hepatotoxicity linked to losartanHighlights need for monitoring liver function
Regulatory RecallPresence of NMBA in losartan productsIncreased scrutiny on impurity levels

5. Research Gaps and Future Directions

Despite existing studies on losartan's biological activity, research specifically focused on this compound is limited. Future studies should aim to:

  • Investigate the pharmacokinetics of this compound in vivo to understand its absorption, distribution, metabolism, and excretion.
  • Assess the long-term effects of exposure to this impurity in clinical settings.
  • Conduct comparative studies to evaluate the efficacy and safety profiles of formulations with varying impurity levels.

Eigenschaften

IUPAC Name

1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMRAUQPGDBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675996
Record name 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-48-6
Record name 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.